molecular formula C24H22ClN3S B12035363 3-(4-Chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole CAS No. 477330-28-2

3-(4-Chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole

Cat. No.: B12035363
CAS No.: 477330-28-2
M. Wt: 420.0 g/mol
InChI Key: ONMIPROXMUMFEL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, 1,2,4-triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

The compound may have potential therapeutic applications, including as an antifungal, antibacterial, or anticancer agent, due to its ability to interact with biological targets.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, such as herbicides and fungicides, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of cell wall synthesis, disruption of metabolic processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4H-1,2,4-triazole: Lacks the 2,5-dimethylbenzylthio and p-tolyl groups.

    5-(2,5-Dimethylbenzylthio)-4H-1,2,4-triazole: Lacks the 4-chlorophenyl and p-tolyl groups.

    4-(p-Tolyl)-4H-1,2,4-triazole: Lacks the 4-chlorophenyl and 2,5-dimethylbenzylthio groups.

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other 1,2,4-triazole derivatives.

Properties

CAS No.

477330-28-2

Molecular Formula

C24H22ClN3S

Molecular Weight

420.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C24H22ClN3S/c1-16-5-12-22(13-6-16)28-23(19-8-10-21(25)11-9-19)26-27-24(28)29-15-20-14-17(2)4-7-18(20)3/h4-14H,15H2,1-3H3

InChI Key

ONMIPROXMUMFEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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